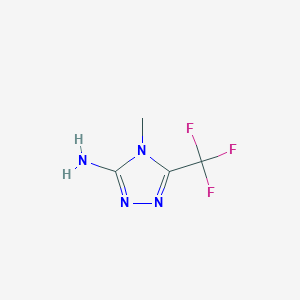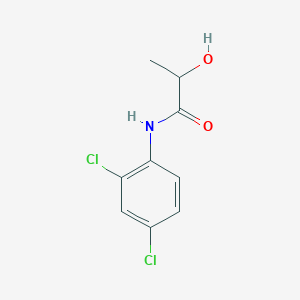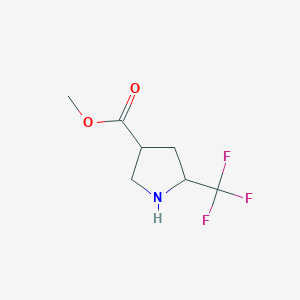
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. The molecular formula for this compound is C4H4F3N3 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. The molecular weight of “4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine” is approximately 183.155 .Scientific Research Applications
Agricultural and Industrial Applications
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine and its derivatives are significantly utilized in the agriculture and industrial sectors. They are used in the production of agricultural products such as insecticides, fungicides, plant growth regulators, and retardants. These compounds are also involved in the synthesis of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Additionally, their application extends to the production of heat-resistant polymers, products with fluorescent properties, and ionic liquids, which find uses in applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Synthetic and Medicinal Chemistry
The versatility of 1,2,4-triazole derivatives, including this compound, is showcased in their widespread use in synthetic and medicinal chemistry. These compounds serve as key scaffolds for developing new drugs with diverse biological activities. Their structural variations allow for the synthesis of novel compounds with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The exploration of novel 1,2,4-triazole derivatives through patents highlights the ongoing interest in developing new chemical entities and pharmaceuticals based on these scaffolds (Ferreira et al., 2013).
Environmental and Material Science
Amine-functionalized sorbents, which can be derived from compounds like this compound, have shown promise in environmental applications, particularly in the removal of persistent organic pollutants such as PFAS (Perfluoroalkyl and Polyfluoroalkyl Substances) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to efficiently remove contaminants from municipal water and wastewater, showcasing the compound's potential in environmental remediation efforts (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)9-10-3(11)8/h1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCOCIDNHEROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)




![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)



